molecular formula C29H22O B14363911 1,3-Di(9H-fluoren-2-yl)propan-1-one CAS No. 91187-75-6

1,3-Di(9H-fluoren-2-yl)propan-1-one

Cat. No.: B14363911
CAS No.: 91187-75-6
M. Wt: 386.5 g/mol
InChI Key: OUQATYKBWKMWOW-UHFFFAOYSA-N
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Description

1,3-Di(9H-fluoren-2-yl)propan-1-one is a chemical compound characterized by its unique structure, which includes two fluorenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di(9H-fluoren-2-yl)propan-1-one typically involves the reaction of 9H-fluorene with a suitable propanone derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and catalyst, as well as reaction temperature and time, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Di(9H-fluoren-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Di(9H-fluoren-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di(9H-fluoren-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application .

Similar Compounds:

  • 1-(9,9-Dibutyl-9H-fluoren-2-yl)-2-methyl-2-morpholin-4-yl-propan-1-one
  • 1-(9,9-Diethyl-9H-fluoren-2-yl)-2-(acetyloxyimino)propan-1-one
  • 1,2-Propanedione, 1-(9,9-diethyl-9H-fluoren-2-yl)-, 2-oxime

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry .

Properties

91187-75-6

Molecular Formula

C29H22O

Molecular Weight

386.5 g/mol

IUPAC Name

1,3-bis(9H-fluoren-2-yl)propan-1-one

InChI

InChI=1S/C29H22O/c30-29(22-11-13-28-24(18-22)17-21-6-2-4-8-26(21)28)14-10-19-9-12-27-23(15-19)16-20-5-1-3-7-25(20)27/h1-9,11-13,15,18H,10,14,16-17H2

InChI Key

OUQATYKBWKMWOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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